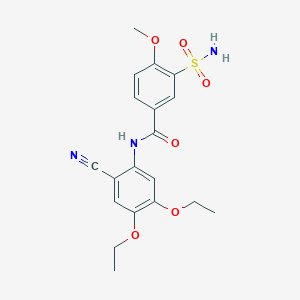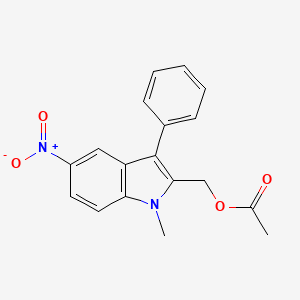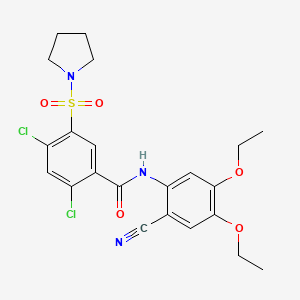
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide
Descripción general
Descripción
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide, also known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.
Mecanismo De Acción
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays an important role in synaptic plasticity and neurotransmission. By binding to a specific site on the receptor, 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide enhances the activity of mGluR5, leading to increased neurotransmitter release and improved synaptic plasticity.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced cognitive function, and reduced anxiety and depression-like behavior in preclinical studies. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, one limitation of 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide. One area of interest is the potential use of 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide as a treatment for addiction, as mGluR5 has been implicated in the development and maintenance of addictive behaviors. Another area of interest is the potential use of 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of 3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide, and to identify other potential therapeutic targets for this compound.
Aplicaciones Científicas De Investigación
3-(aminosulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of anxiety disorders and major depressive disorder.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-4-27-16-8-13(11-20)14(10-17(16)28-5-2)22-19(23)12-6-7-15(26-3)18(9-12)29(21,24)25/h6-10H,4-5H2,1-3H3,(H,22,23)(H2,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLVELENJGCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-sulfamoylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3745994.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)
![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)
![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)




![2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3746052.png)


![N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B3746073.png)
![5'-bromo-5,7-diethyl-1'-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B3746082.png)